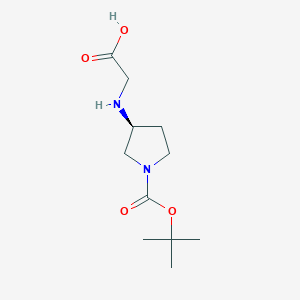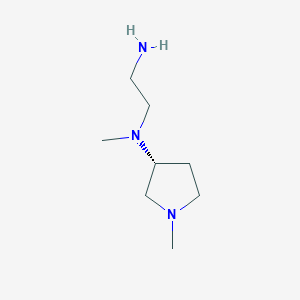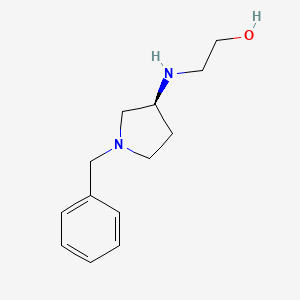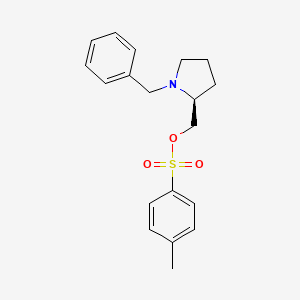![molecular formula C13H26N2O3 B3235542 [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1354019-36-5](/img/structure/B3235542.png)
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
概要
説明
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chemical compound that features a piperidine ring substituted with a hydroxyethyl group and a carbamic acid tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyethyl moiety.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can yield a variety of substituted piperidine derivatives.
科学的研究の応用
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The hydroxyethyl group and the piperidine ring are key structural features that contribute to its binding affinity and specificity.
類似化合物との比較
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester can be compared with other piperidine derivatives, such as:
Piperidine: A simple cyclic amine that serves as a precursor for many pharmaceuticals.
N-Methylpiperidine: A methylated derivative of piperidine with different chemical properties.
Piperidine-4-carboxylic acid: A piperidine derivative with a carboxylic acid group, used in the synthesis of various compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
tert-butyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)11-6-5-7-15(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWKKMOAWMMRAM-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121468 | |
| Record name | Carbamic acid, N-[(3S)-1-(2-hydroxyethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354019-36-5 | |
| Record name | Carbamic acid, N-[(3S)-1-(2-hydroxyethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354019-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-(2-hydroxyethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B3235481.png)


![1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B3235502.png)
![N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B3235507.png)

![[((S)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B3235520.png)

![[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B3235551.png)
![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester](/img/structure/B3235554.png)



